Zero Sodium Load vs. Monosodium Glutamate
In a direct head-to-head sensory study (n=107), subjects rated soups containing 50 or 85 mM NaCl with added CDG (or MSG) at glutamate levels of 0–43 mM as equivalent to or higher than a 150 mM NaCl soup without added glutamate on five of six hedonic and intensity scales, demonstrating equivalent umami potency between CDG and MSG [1]. In a separate sausage matrix study (n=65), a reduced-salt sausage containing only 0.12% Na but supplemented with 0.40% CDG scored a mean liking of 4.9 on a 9-point scale, not significantly different from the full-salt control sausage at 0.69% Na + 0.00% CDG that scored 4.7 (P>0.05), representing an 83% reduction in added sodium with maintained consumer acceptability [2]. A Chinese-language review additionally reported sausage sodium reduction from 0.69% to 0.12% with CDG without flavour deterioration [3].
| Evidence Dimension | Sensory liking rating (9-point scale) at matched palatability; sodium content reduction |
|---|---|
| Target Compound Data | 0.12% Na + 0.40% CDG sausage: mean liking 4.9; soup: 50–85 mM NaCl + CDG rated ≥150 mM NaCl control |
| Comparator Or Baseline | MSG: equivalent effects at matched glutamate levels; 0.69% Na + 0.00% CDG sausage: mean liking 4.7 |
| Quantified Difference | CDG = MSG in taste equivalence; CDG enables 67% (soup) to 83% (sausage) reduction in sodium content vs full-salt control, whereas MSG contributes ~12.3% sodium by weight |
| Conditions | Soup model system: 32 soups, 4 NaCl levels (0–150 mM) × 4 glutamate levels (0–43 mM) × 2 glutamate types; university sensory panel n=107. Bratwurst sausage: 3 Na levels × 3 CDG levels, n=65 healthy adults. |
Why This Matters
Procurement of CDG over MSG enables simultaneous sodium reduction and umami delivery without the sodium penalty, critical for formulating foods compliant with global sodium-reduction targets while maintaining consumer acceptance.
- [1] Ball, P., Woodward, D., Beard, T., Shoobridge, A., & Ferrier, M. Calcium diglutamate improves taste characteristics of lower-salt soup. European Journal of Clinical Nutrition, 2002, 56(6), 519–523. View Source
- [2] Beard, T., Woodward, D., Ball, P., & Shoobridge, A. Calcium glutamate enhances acceptability of reduced-salt sausages. Asia Pacific Journal of Clinical Nutrition, 2003, 12(Suppl), S35. View Source
- [3] Wang, W. New kind of food additive calcium diglutamate. China Condiment, 2009, (3), 85–87. View Source
